REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Cl:11][S:12]([OH:15])(=O)=[O:13]>O>[Cl:11][S:12]([C:5]1[CH:6]=[C:7]([S:12]([Cl:11])(=[O:15])=[O:13])[CH:8]=[C:2]([C:1]([OH:10])=[O:9])[C:3]=1[OH:4])(=[O:15])=[O:13]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated at 130°-140° C. for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
ADDITION
|
Details
|
added dropwise to an
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C
|
Type
|
EXTRACTION
|
Details
|
The precipitated solid was extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a small volume
|
Type
|
ADDITION
|
Details
|
treated with petroleum ether (b.p. 40°-60° C.)
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from a large volume of toluene
|
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C1=C(C(C(=O)O)=CC(=C1)S(=O)(=O)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |